molecular formula C7H15B B3187701 1-Bromo-3-ethylpentane CAS No. 1647-24-1

1-Bromo-3-ethylpentane

Cat. No.: B3187701
CAS No.: 1647-24-1
M. Wt: 179.1 g/mol
InChI Key: XNRMWPQRKZTIGI-UHFFFAOYSA-N
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Description

1-Bromo-3-ethylpentane is an organic compound with the molecular formula C7H15Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the first carbon of a 3-ethylpentane chain. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

1-Bromo-3-ethylpentane can be synthesized through several methods:

  • Radical Bromination: : One common method involves the radical bromination of 3-ethylpentane using bromine (Br2) in the presence of light or a radical initiator. This reaction typically occurs at elevated temperatures and results in the substitution of a hydrogen atom with a bromine atom at the first carbon position.

  • Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 3-ethylpentanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr3). This reaction is carried out under acidic conditions and results in the formation of this compound.

Chemical Reactions Analysis

1-Bromo-3-ethylpentane undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions: : It can undergo nucleophilic substitution reactions (SN1 and SN2) with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). These reactions typically occur under basic conditions and result in the formation of different substituted products.

  • Elimination Reactions: : It can also undergo elimination reactions (E1 and E2) to form alkenes. For example, when treated with a strong base like potassium tert-butoxide (KOtBu), it can undergo dehydrohalogenation to form 3-ethyl-1-pentene.

  • Oxidation and Reduction: : While this compound is not typically involved in oxidation or reduction reactions directly, it can be converted to other intermediates that may undergo such reactions.

Scientific Research Applications

1-Bromo-3-ethylpentane has several applications in scientific research:

  • Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

  • Material Science: : It is used in the preparation of polymers and other advanced materials.

  • Biological Studies: : It can be used as a probe or reagent in biological studies to investigate enzyme mechanisms and metabolic pathways.

  • Industrial Applications: : It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.

Comparison with Similar Compounds

1-Bromo-3-ethylpentane can be compared with other similar bromoalkanes, such as:

    1-Bromohexane: Similar in structure but lacks the ethyl group at the third carbon.

    2-Bromo-3-ethylpentane: The bromine atom is attached to the second carbon instead of the first.

    1-Bromo-3-methylpentane: The ethyl group is replaced with a methyl group.

These compounds have similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.

Properties

IUPAC Name

1-bromo-3-ethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRMWPQRKZTIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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